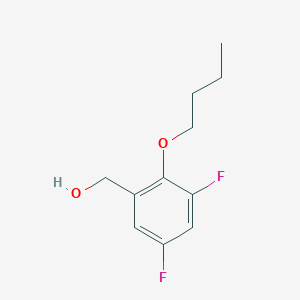

(2-Butoxy-3,5-difluorophenyl)methanol

Description

(2-Butoxy-3,5-difluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a butoxy group (-OC₄H₉) at the 2-position, fluorine atoms at the 3- and 5-positions, and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₁₁H₁₄F₂O₂, with a molecular weight of 216.13 g/mol.

Properties

IUPAC Name |

(2-butoxy-3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-2-3-4-15-11-8(7-14)5-9(12)6-10(11)13/h5-6,14H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISXBNNABDIREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxy-3,5-difluorophenyl)methanol typically involves the reaction of 2-butoxy-3,5-difluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (2-Butoxy-3,5-difluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: It can undergo nucleophilic substitution reactions where the butoxy or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: 2-Butoxy-3,5-difluorobenzaldehyde or 2-Butoxy-3,5-difluorobenzoic acid.

Reduction: 2-Butoxy-3,5-difluorophenylmethane.

Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Synthetic Routes

- Starting Materials : 3,5-Difluorophenol, butylating agents.

- Reaction Conditions : Often conducted in polar aprotic solvents with catalysts to enhance reaction efficiency.

Chemistry

In synthetic organic chemistry, (2-Butoxy-3,5-difluorophenyl)methanol serves as a versatile building block for the development of more complex molecules. Its difluorinated structure allows for unique reactivity patterns that are exploited in various synthetic pathways.

Biology

Research has indicated that this compound may interact with biological systems in several ways:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially offering insights into metabolic regulation.

- Protein-Ligand Interactions : Its ability to form hydrogen bonds and hydrophobic interactions enhances its suitability as a probe for studying protein-ligand dynamics.

Medicine

The medicinal chemistry potential of this compound is under investigation for its:

- Anti-inflammatory Properties : Case studies reveal that compounds similar to it can significantly reduce pro-inflammatory cytokine production in vitro.

- Anticancer Activity : Research indicates potential antiproliferative effects against various cancer cell lines, suggesting its role as a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the formulation of products with enhanced performance characteristics.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of fluorinated benzoic acids. Results showed that this compound significantly inhibited the production of inflammatory mediators in human fibroblast cultures. The findings support its potential therapeutic applications in treating inflammatory diseases.

| Study Aspect | Details |

|---|---|

| Objective | Assess anti-inflammatory effects |

| Methodology | In vitro assays on human fibroblasts |

| Results | Dose-dependent inhibition of cytokines |

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of this compound against common pathogens. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanism of Action

The mechanism of action of (2-Butoxy-3,5-difluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between (2-Butoxy-3,5-difluorophenyl)methanol and analogous compounds:

Physicochemical Properties

- Lipophilicity: The butoxy group in this compound enhances lipophilicity compared to methoxy- or bromo-substituted analogs, improving membrane permeability.

- Solubility: The methanol group increases polarity, enabling partial solubility in polar solvents like ethanol or DMSO. In contrast, brominated analogs (e.g., (4-Bromo-3,5-difluorophenyl)methanol) exhibit lower solubility due to halogen bulk .

- Reactivity: Amino-substituted derivatives (e.g., (4-Amino-3,5-dibromophenyl)methanol) are more reactive in electrophilic substitutions, whereas butoxy groups are electron-donating, stabilizing the aromatic ring .

Analytical Characterization

- LCMS and HPLC : Related compounds, such as those in , show LCMS peaks (e.g., m/z 294 [M+H]⁺) and HPLC retention times (0.66–1.64 minutes), suggesting similar analytical protocols could apply to the target compound .

- Spectroscopy : NMR and IR (as in ) confirm functional groups, while mass spectrometry validates molecular weights .

Biological Activity

(2-Butoxy-3,5-difluorophenyl)methanol is a chemical compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C12H14F2O

- Molecular Weight : Approximately 220.24 g/mol

- IUPAC Name : this compound

The structure of this compound features a difluorinated phenyl ring which is believed to enhance its biological activity through increased reactivity and binding affinity to various biological targets.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. Preliminary data suggest that this compound exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These results highlight the compound's potential in developing new antimicrobial therapies, especially in an era of rising antibiotic resistance.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the modulation of signaling pathways related to inflammation.

In a study assessing its effects on neutrophilic superoxide production, the compound displayed an IC50 value of approximately 6.52 µM, indicating a potent inhibitory effect on oxidative stress markers associated with inflammation .

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with cell surface receptors, altering intracellular signaling cascades that lead to inflammation and infection response.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent investigation evaluated the antimicrobial efficacy of several derivatives of phenolic compounds, including this compound. The study found that this compound exhibited superior antibacterial activity compared to other tested analogs, reinforcing its potential as a lead compound for antibiotic development . -

Inflammation Model Study :

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its utility in managing inflammatory diseases .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Fluoro-3-(4-chloro-3-fluorophenyl) | C13H9ClF2 | Antimicrobial and anticancer properties |

| 4-Chloro-3-fluorophenol | C6H4ClF | Moderate antibacterial activity |

| 2-Hydroxy-3,5-difluorobenzaldehyde | C8H6F2O | Antioxidant and anti-inflammatory effects |

This comparative analysis illustrates how variations in functional groups influence biological activities and therapeutic potentials.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (2-Butoxy-3,5-difluorophenyl)methanol in laboratory-scale synthesis?

Methodological Answer:

- Key Steps :

- Nucleophilic Substitution : Start with a fluorinated aromatic precursor (e.g., 3,5-difluoro-2-hydroxybenzaldehyde) and introduce the butoxy group via nucleophilic substitution using 1-bromobutane in the presence of a base like K₂CO₃ or NaH. This step leverages fluorine's electron-withdrawing effects to direct reactivity .

- Reduction : Reduce the aldehyde group to a primary alcohol using LiAlH₄ in anhydrous THF or NaBH₄ in methanol. Monitor reaction progress via TLC .

- Purification : Employ flash column chromatography (petroleum ether/ethyl acetate gradient) for high-purity isolation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (e.g., m/z [M+H]⁺) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify the butoxy chain (δ 0.9–1.7 ppm for CH₂/CH₃) and aromatic protons (δ 6.5–7.5 ppm with splitting patterns reflecting fluorine coupling).

- ¹⁹F NMR : Confirm fluorine positions (δ -110 to -120 ppm for meta-fluorines) .

- IR Spectroscopy : Detect the alcohol O-H stretch (~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

- LC-MS : Use electrospray ionization (ESI) to verify molecular ion peaks and fragmentation patterns .

Q. What factors influence the regioselectivity of substitution reactions in fluorinated aromatic systems like this compound?

Methodological Answer:

- Electronic Effects : Fluorine's strong electron-withdrawing nature directs electrophilic substitution to para positions relative to existing substituents. Steric hindrance from the butoxy group may further influence reactivity .

- Experimental Design : Perform competitive reactions with isotopic labeling (e.g., ¹⁸F) or computational modeling (DFT) to map reactive sites .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reduction pathway of this compound derivatives?

Methodological Answer:

- Isotopic Tracing : Use deuterated reagents (e.g., NaBD₄) to track hydrogen incorporation during aldehyde reduction. Analyze via ²H NMR .

- Kinetic Profiling : Monitor reaction intermediates via in-situ IR or stopped-flow techniques to identify rate-determining steps .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethyl acetate/hexane. Refine data using SHELXL (SHELX suite) for high-resolution structural determination. Address twinning or disorder with TWINLAW .

- Synchrotron Radiation : Use high-flux sources to enhance weak diffraction signals from fluorine-rich crystals .

Q. How should researchers resolve contradictions in spectral data or synthetic yields for this compound?

Methodological Answer:

- Data Triangulation : Cross-validate NMR, HPLC, and MS results. For low yields, optimize reaction conditions (e.g., microwave-assisted synthesis at 120°C, 100 W) to reduce side products .

- Error Analysis : Apply statistical tools (e.g., ANOVA) to identify variability sources in replicate experiments .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Test derivatives against salicylate-dependent enzymes (e.g., cyclooxygenase) using fluorogenic substrates. Measure IC₅₀ values via kinetic fluorescence .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to target proteins. Validate with site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.